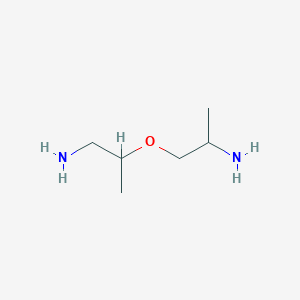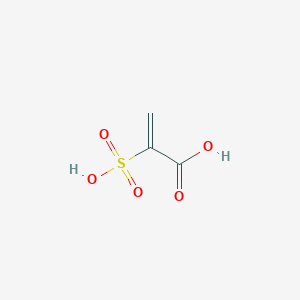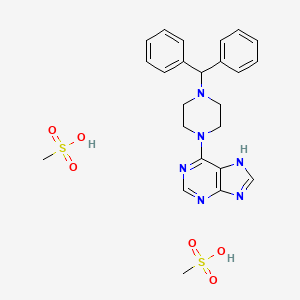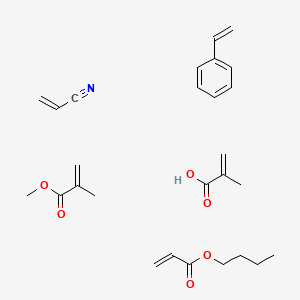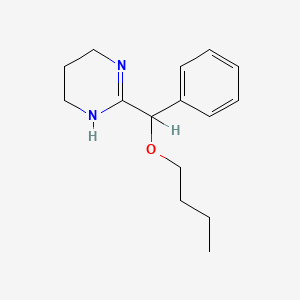
3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine: is a heterocyclic compound with a molecular formula of C15H22N2O and a molecular weight of 246.34798 . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells . This biocatalytic approach leverages the intracellular enzymes of the yeast cells to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of biocatalysts in industrial settings can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
3,4,5,6-Tetrahydro-2-pyrimidinethiol: This compound has a similar pyrimidine core but with a thiol group instead of a butoxybenzyl group.
3,4,5,6-Tetrahydro-2-(alpha-methoxybenzyl)pyrimidine: This compound has a methoxybenzyl group instead of a butoxybenzyl group.
Uniqueness: 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine is unique due to its specific butoxybenzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
33236-00-9 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
2-[butoxy(phenyl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C15H22N2O/c1-2-3-12-18-14(13-8-5-4-6-9-13)15-16-10-7-11-17-15/h4-6,8-9,14H,2-3,7,10-12H2,1H3,(H,16,17) |
Clave InChI |
GXFOCBPQGIBWNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C1=CC=CC=C1)C2=NCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)

![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

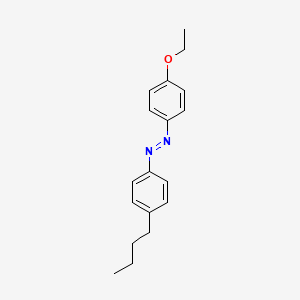

![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
